molecular formula C8H10ClIN2 B3279680 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine CAS No. 69696-39-5

4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine

Cat. No.: B3279680
CAS No.: 69696-39-5
M. Wt: 296.53 g/mol
InChI Key: SUYWXRUXFUAGDC-UHFFFAOYSA-N
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Description

4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine (CAS 69696-39-5) is a high-value pyrimidine-based building block with a molecular formula of C 8 H 10 ClIN 2 and a molecular weight of 296.54 g/mol [ ][ ]. This compound is characterized by its multifunctional halo-iodo structure, featuring both a chlorine and an iodine atom on the pyrimidine ring, which makes it a versatile intermediate for various metal-catalyzed cross-coupling reactions [ ]. The presence of the iodine atom, a superior leaving group, facilitates efficient transformations such as Suzuki, Stille, and Negishi couplings to form new carbon-carbon bonds. Simultaneously, the chloro substituent offers a distinct site for subsequent nucleophilic substitution reactions, allowing for sequential functionalization and the synthesis of complex, unsymmetrical derivatives [ ]. This chemical is offered with a guaranteed purity of >95% and is supplied in quantities ranging from 1g to 10g to meet diverse research and development needs [ ]. It is exclusively intended for Research Use Only and is not approved for human, veterinary, diagnostic, or therapeutic use. Researchers handling this compound should adhere to safe laboratory practices, including the use of appropriate personal protective equipment and working in a well-ventilated place to avoid inhalation or contact with skin and eyes [ ].

Properties

IUPAC Name

4-chloro-5-iodo-6-methyl-2-propan-2-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClIN2/c1-4(2)8-11-5(3)6(10)7(9)12-8/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYWXRUXFUAGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C(C)C)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701217477
Record name 4-Chloro-5-iodo-6-methyl-2-(1-methylethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701217477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69696-39-5
Record name 4-Chloro-5-iodo-6-methyl-2-(1-methylethyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69696-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5-iodo-6-methyl-2-(1-methylethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701217477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine typically involves the halogenation of a pyrimidine precursor. One common method includes the following steps:

    Starting Material: 2-Isopropyl-6-methylpyrimidine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents (e.g., dimethylformamide) under mild heating.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

Major Products

    Substitution: Products include derivatives with different functional groups replacing the chlorine or iodine atoms.

    Oxidation: Products may include oxidized forms of the isopropyl or methyl groups.

Scientific Research Applications

4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity to certain targets, influencing its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Effects on Reactivity and Stability

The presence of iodine at position 5 distinguishes this compound from analogs with smaller halogens (e.g., fluorine or chlorine). Iodine’s larger atomic radius and lower electronegativity compared to chlorine or fluorine may enhance electrophilic substitution reactivity at adjacent positions, while also increasing molecular weight and lipophilicity. For example:

  • 4-Chloro-5-iodo-6-methylpyrimidin-2-amine (): Substitution of the isopropyl group with an amine at position 2 introduces hydrogen-bonding capability, which could enhance solubility and target affinity compared to the hydrophobic isopropyl group in the target compound.

Crystallographic and Physicochemical Properties

Crystal packing and intermolecular interactions are influenced by halogen and alkyl substituents:

  • 4,6-Dichloro-5-methoxypyrimidine (): Chlorine and methoxy groups participate in short Cl···N interactions (3.094–3.100 Å), stabilizing the crystal lattice.
  • Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate (): The sulfonyl and ester groups introduce polarity, contrasting with the hydrophobic isopropyl and methyl groups in the target compound, which may reduce aqueous solubility .

Comparative Data Table

Compound Name Substituents (Positions) Key Properties/Applications Reference
4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine Cl (4), I (5), isopropyl (2), CH₃ (6) Potential kinase inhibitor intermediate
4-Chloro-5-fluoro-2-methylpyridine Cl (4), F (5), CH₃ (2) Metabolic stability in drug design
4-Chloro-5-iodo-6-methylpyrimidin-2-amine Cl (4), I (5), NH₂ (2), CH₃ (6) Enhanced solubility via amine group
4,6-Dichloro-5-methoxypyrimidine Cl (4,6), OCH₃ (5) Stabilized crystal lattice via Cl···N
4-Chloro-6-methoxy-2-methylpyrimidin-5-amine Cl (4), OCH₃ (6), NH₂ (5), CH₃ (2) Pharmaceutical intermediate synthesis

Biological Activity

Overview

4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine is a heterocyclic organic compound with the molecular formula C₈H₁₀ClIN₂. Its structure features chlorine and iodine atoms, along with isopropyl and methyl substituents on the pyrimidine ring. This unique combination of substituents contributes to its biological activity, making it a subject of interest in medicinal chemistry, particularly for its potential antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The halogen atoms (chlorine and iodine) enhance its binding affinity to specific enzymes or receptors, which can modulate their activity. This interaction may lead to alterations in cellular processes, contributing to its potential therapeutic effects.

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties. For instance, it has been investigated for its efficacy against Staphylococcus aureus , particularly strains resistant to methicillin (MRSA). The compound exhibits a strong inhibitory effect on the dihydrofolate reductase enzyme (DHFR) in S. aureus , with an IC50 value of 0.97 nM, indicating potent antibacterial activity without cross-resistance to other antimicrobial classes .

Table 1: Antimicrobial Activity of this compound

PathogenActivity TypeIC50 Value (nM)Notes
Staphylococcus aureusDHFR Inhibition0.97Potent activity against MRSA
Other Gram-positiveVariableN/AFurther studies needed

Anticancer Properties

In addition to its antimicrobial effects, this compound has been explored for its anticancer potential. Research indicates that derivatives of this compound may induce cytotoxicity in various cancer cell lines. For example, compounds structurally related to this pyrimidine have shown improved efficacy in inducing apoptosis in hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Table 2: Anticancer Activity Overview

Cancer TypeCompound DerivativeEfficacyReference
Hypopharyngeal TumorRelated PyrimidineIncreased cytotoxicity
Lung CancerPiperidine AnalogsVariable

Case Studies

  • Antibacterial Efficacy Against MRSA : A study demonstrated that the compound effectively inhibited the growth of MRSA strains, suggesting its potential as a novel treatment option amidst rising antibiotic resistance .
  • Cytotoxic Effects on Cancer Cells : A related study indicated that certain derivatives exhibited enhanced cytotoxic effects on cancer cells, leading to increased apoptosis rates compared to conventional therapies .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine, and how can reaction parameters be optimized?

  • Methodology : The compound can be synthesized via sequential halogenation and alkylation. For example, start with a pyrimidine core (e.g., 2-isopropyl-6-methylpyrimidine), perform iodination at position 5 using N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) under controlled heating (60–80°C). Subsequent chlorination at position 4 may employ POCl₃ or SOCl₂ with catalytic DMAP, requiring anhydrous conditions and reflux (110–120°C) . Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry (1.2–1.5 equivalents for halogenating agents) to minimize byproducts.

Q. Which spectroscopic techniques are most reliable for structural confirmation, and how should discrepancies in data be addressed?

  • Methodology : Use ¹H/¹³C NMR to confirm substituent positions (e.g., isopropyl groups show characteristic splitting patterns). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides unambiguous structural proof . For ambiguous NMR signals (e.g., overlapping peaks due to iodine’s quadrupolar effects), employ 2D techniques like COSY or NOESY. Cross-validate with IR spectroscopy to detect functional groups (C-Cl stretch: ~550–650 cm⁻¹) .

Q. What safety protocols are critical during synthesis and handling, particularly for iodine and chlorinated intermediates?

  • Methodology : Use gloveboxes or fume hoods for iodination steps to prevent iodine vapor exposure. Wear nitrile gloves, goggles, and lab coats. For chlorination with POCl₃, ensure rigorous anhydrous conditions to avoid exothermic reactions. Quench excess reagents with ice-cold NaOH solution. Store the final compound at –20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can conflicting reactivity patterns in halogenated pyrimidines during cross-coupling reactions be resolved?

  • Methodology : The iodine at position 5 may participate in Sonogashira or Suzuki-Miyaura couplings , but steric hindrance from the isopropyl group can reduce reactivity. Use bulky ligands (e.g., XPhos) and elevated temperatures (80–100°C) to enhance catalytic efficiency. If competing side reactions occur (e.g., dehalogenation), employ DFT calculations to model transition states and adjust substituent electronic profiles .

Q. What strategies improve yields in multi-step syntheses involving halogenation and alkylation?

  • Methodology : Sequential halogenation (I → Cl) often requires intermediate purification via flash chromatography (hexane/ethyl acetate gradient). For alkylation steps, use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance solubility. Monitor reaction kinetics via in-situ FTIR to identify rate-limiting steps. If yields drop below 60%, consider alternative halogenating agents (e.g., ICl for iodination) or microwave-assisted synthesis to accelerate reaction times .

Q. How does the substitution pattern influence the compound’s stability under varying pH conditions?

  • Methodology : Perform accelerated stability studies by incubating the compound in buffers (pH 1–13) at 40°C for 72 hours. Analyze degradation products via LC-MS. The electron-withdrawing chloro and iodo groups increase susceptibility to hydrolysis at high pH. Stabilize the compound by formulating it as a lyophilized powder or using cyclodextrin encapsulation .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational and experimental data in predicting tautomeric forms?

  • Methodology : Compare NMR chemical shifts (e.g., NH protons in tautomers) with DFT-predicted shifts (using Gaussian or ORCA software). If experimental data suggest a minor tautomer (<10% abundance), validate via variable-temperature NMR to observe equilibrium shifts. For crystallographic disagreements (e.g., bond length deviations >0.05 Å), re-exclude disorder in the crystal lattice .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine
Reactant of Route 2
4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine

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